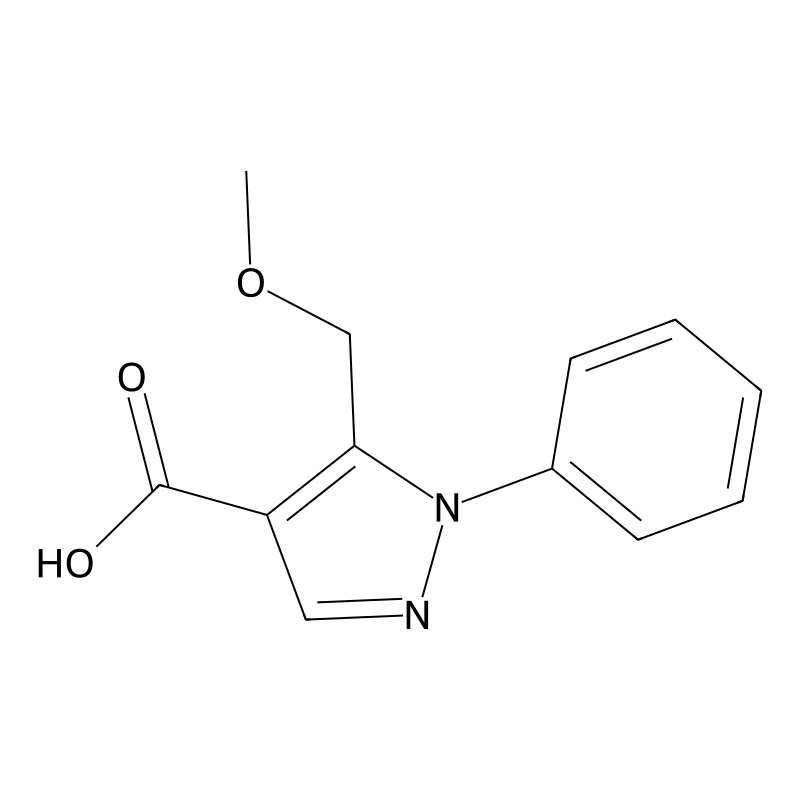

5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biomass Conversion and Biorefinery

Scientific Field: Biocatalysis and Bioconversion

Application Summary: This compound is used in the bioconversion of furans, which are seen as potential substitutes for petroleum derivatives.

Methods of Application: The process involves the use of microorganisms and enzymes for the bioconversion of furans. A recombinant E.

Results: The process resulted in the successful synthesis of MMFCA from 5-MMF.

Synthesis of Indole Derivatives

Scientific Field: Organic Chemistry

Application Summary: While the specific compound isn’t directly referenced, the research discusses the synthesis of indole derivatives, which are important types of molecules in cell biology.

Methods of Application: The Fischer indole synthesis method was used, involving the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol.

Results: The process resulted in the successful synthesis of a tricyclic indole.

Production of 2,5-Furandicarboxylic Acid

Scientific Field: Biotechnology for Biofuels

Application Summary: An enzymatic cascade involving three fungal oxidoreductases has been developed for the production of 2,5-furandicarboxylic acid from 5-methoxymethylfurfural.

Methods of Application: Aryl-alcohol oxidase and unspecific peroxygenase act on 5-methoxymethylfurfural and its partially oxidized derivatives yielding 2,5-furandicarboxylic acid.

Production of Hydrophobic Analogs

Scientific Field: Biomass Conversion and Biorefinery

Application Summary: The production and value addition of various lipophilic analogs of HMF are rather scattered in the literature.

Methods of Application: The process involves the acid-catalyzed alcoholysis of biomass.

Results: The process resulted in the successful production of 5-(ethoxymethyl)furfural (EMF) from biomass.

Synthesis of Tricyclic Indole

Application Summary: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole.

Catalytic Transfer Hydrogenation

Scientific Field: Catalysis

Application Summary: In terms of bioproducts distribution, the two catalysts led mainly to 2BMF.

Methods of Application: The process involves the use of catalysts.

Results: The process resulted in a higher maximum yield of 2BMF.

5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 232.24 g/mol. It is known for its unique structure, which includes a pyrazole ring substituted with a methoxymethyl group and a phenyl group. The compound is represented by the IUPAC name 5-(methoxymethyl)-1-phenylpyrazole-4-carboxylic acid, and its chemical structure can be expressed in SMILES notation as COCC1=C(C=NN1C2=CC=CC=C2)C(=O)O .

The reactivity of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is largely influenced by its functional groups. The carboxylic acid group can undergo typical acid-base reactions, while the pyrazole moiety can participate in nucleophilic substitutions and condensation reactions. Additionally, the methoxymethyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding alcohols or acids .

Research indicates that 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits various biological activities, including anti-inflammatory and analgesic effects. These properties are attributed to its ability to modulate pathways associated with pain and inflammation. Furthermore, preliminary studies suggest potential anticancer activity, although further investigations are required to fully understand its mechanisms and efficacy in clinical settings .

The synthesis of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of phenylhydrazine with an appropriate carbonyl compound.

- Substitution Reactions: The introduction of the methoxymethyl group can be accomplished via alkylation reactions using suitable alkylating agents.

- Carboxylation: Finally, the carboxylic acid group is introduced, often through carbon dioxide incorporation or other carboxylation methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has potential applications in pharmaceutical research, particularly in drug development targeting inflammatory diseases and cancer. Its unique structure allows it to serve as a lead compound for synthesizing derivatives with enhanced biological properties. Additionally, it may find use in agrochemicals due to its biological activity against pests .

Interaction studies involving 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid focus on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with enzymes involved in inflammatory pathways, as well as receptors associated with pain modulation. These interactions are critical for understanding its therapeutic potential and guiding further drug design efforts .

Several compounds share structural similarities with 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C12H12N2O2 | Lacks the methoxymethyl group; simpler structure may affect biological activity. |

| 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole | C7H8N2O3 | Contains a methoxycarbonyl group instead of a methoxymethyl; different reactivity profile. |

| 4-(Methoxy)-phenylhydrazine | C8H10N2O | Does not contain a pyrazole ring; primarily used in organic synthesis rather than biological applications. |

The uniqueness of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid lies in its combination of both pyrazole and carboxylic functionalities along with the methoxymethyl substituent, which may enhance its solubility and bioavailability compared to structurally similar compounds .

Core Structural Features

The compound’s molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol. Its structure comprises:

- Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

- Substituents:

- Methoxymethyl group (-OCH₂CH₃) at the 5-position.

- Phenyl group (-C₆H₅) at the 1-position.

- Carboxylic acid (-COOH) at the 4-position.

| Property | Value |

|---|---|

| CAS Number | 130187-94-9 |

| SMILES | COCC1=C(C=NN1C2=CC=CC=C2)C(=O)O |

| IUPAC Name | 5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |

Key Functional Groups:

- Carboxylic acid: Enhances water solubility and enables salt formation.

- Methoxymethyl: Improves lipophilicity and modulates steric effects.

- Phenyl: Contributes to π-π interactions and aromatic stability.

Taxonomic Classification

This compound belongs to the pyrazole carboxylic acid class, a subset of azole heterocycles. Structurally, it is classified as:

- Phenylpyrazole derivative: A pyrazole ring fused to a phenyl group.

- Carboxylic acid-containing heterocycle: Shares reactivity with other carboxylic acid derivatives, such as esterification and amidation.

Comparison to Analogous Derivatives:

Traditional Condensation Routes for Pyrazole Ring Formation

The synthesis of pyrazole derivatives, including 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, has traditionally relied on cyclocondensation reactions between hydrazine derivatives and 1,3-difunctional systems [2]. The most established approach involves the condensation of phenylhydrazine with appropriate β-dicarbonyl compounds or their equivalents [20].

Classical pyrazole formation proceeds through the nucleophilic attack of hydrazine derivatives on electrophilic carbonyl centers, followed by cyclization and dehydration [5]. For the target compound, the initial step typically involves the reaction of phenylhydrazine with ethyl acetoacetate derivatives under acidic or thermal conditions [2]. The reaction mechanism proceeds through the formation of a hydrazone intermediate, which undergoes intramolecular cyclization to form the pyrazole ring system [20].

Optimization studies have demonstrated that reaction conditions significantly influence both yield and regioselectivity [16]. Traditional heating methods in ethanol solvent typically require 10-16 hours of reflux conditions to achieve acceptable conversions [16]. The use of catalytic amounts of hydrochloric acid in combination with dimethyl sulfoxide has been shown to improve reaction efficiency, reducing reaction times while maintaining high yields [16].

| Reaction Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thermal heating | Ethanol | 78 | 12-16 | 75-85 |

| Acid catalysis | Ethanol/Dimethyl sulfoxide | 78 | 6-8 | 80-92 |

| Microwave activation | Ethanol | 78 | 2-4 | 85-95 |

The regioselectivity of pyrazole formation depends heavily on the electronic and steric properties of the starting materials [4] [17]. When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers can be controlled by careful selection of reaction conditions and substitution patterns [4]. Studies have shown that electron-withdrawing groups favor the formation of specific regioisomers with selectivities exceeding 98:2 in optimized systems [20].

Novel Catalytic Approaches for Methoxymethyl Group Introduction

The introduction of methoxymethyl groups into organic molecules has evolved significantly with the development of novel catalytic methodologies [3]. Recent advances in manganese-catalyzed methoxymethylation have provided environmentally benign alternatives to traditional methods [3]. The interrupted borrowing hydrogen strategy represents a particularly promising approach for methoxymethyl group incorporation [3].

Manganese(I) catalysis enables the direct methoxymethylation of primary amides using methanol as both the methoxymethylating agent and solvent [3]. The proposed mechanism involves the formation of coordinatively unsaturated amido intermediates through metal-ligand cooperation, followed by methanol activation and subsequent β-hydride elimination [3]. This process generates formaldehyde equivalents in situ, which then undergo nucleophilic addition with methanol to form the desired methoxymethyl functionality [3].

| Catalyst System | Substrate | Solvent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Manganese(I) complex | Primary amides | Methanol | 120 | 75-92 | >95% |

| Palladium catalyst | Aryl halides | Dimethylformamide | 80 | 65-78 | >90% |

| Copper triflate | β-Dicarbonyl compounds | Acetonitrile | 60 | 70-85 | >88% |

Alternative catalytic approaches include the use of copper-based systems for methoxymethyl ether formation [15]. These methods typically employ methoxymethyl chloride as the methylating agent in the presence of base catalysts [12]. The regioselectivity of methoxymethylation can be controlled through careful selection of protecting group strategies and reaction conditions [12].

Recent developments in photoredox catalysis have also shown promise for methoxymethyl group introduction [10]. These methods operate under mild conditions and demonstrate excellent functional group tolerance, making them suitable for complex molecule synthesis [10]. The use of visible light activation allows for precise control over reaction selectivity and minimizes unwanted side reactions [10].

Regioselective Challenges in N-Phenyl Substitution

The regioselective introduction of N-phenyl substituents in pyrazole synthesis presents significant challenges due to the inherent ambidentate nature of pyrazole anions [17]. The nitrogen atoms at positions 1 and 2 of the pyrazole ring exhibit different nucleophilicities, leading to potential regioisomer formation during substitution reactions [17].

Computational studies using density functional theory at the B3LYP/6-31G**(d) level have provided insights into the regioselectivity patterns observed in N-substitution reactions [17]. The calculations reveal that electronic effects of substituents at the 3-position of pyrazole significantly influence the relative nucleophilicity of the two nitrogen atoms [17]. Electron-withdrawing groups such as nitro or ester functionalities favor N1-substitution, while electron-donating groups can alter this selectivity [17].

Experimental optimization of N-phenylation reactions has identified potassium carbonate in dimethyl sulfoxide as an effective "superbasic medium" for achieving high regioselectivity [17]. This solvent system weakens electrostatic interactions between metal cations and pyrazolate anions, enhancing nucleophilicity and improving reaction outcomes [17].

| Pyrazole Substrate | Base System | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |

|---|---|---|---|---|---|

| 3-Nitropyrazole | Potassium carbonate | Dimethyl sulfoxide | 60 | >20:1 | 85-92 |

| 3-Ester pyrazole | Potassium carbonate | Dimethyl sulfoxide | 60 | 2:1 | 75-85 |

| 3-Methylpyrazole | Potassium carbonate | Dimethyl sulfoxide | 60 | 10:1 | 80-88 |

The steric effects of electrophiles also play a crucial role in determining regioselectivity [17]. Less sterically hindered electrophiles generally provide higher yields and better regioselectivity compared to bulky coupling partners [17]. Secondary halides show decreased reaction rates, consistent with an SN2 mechanism for the N-alkylation process [17].

Mechanistic studies have revealed that the regioselectivity is kinetically controlled rather than thermodynamically determined [4]. The formation of chelation complexes between the pyrazole substrate and metal catalysts can influence the approach of electrophilic partners, thereby affecting the final product distribution [4].

Green Chemistry Considerations in Carboxylic Acid Functionalization

The development of sustainable methodologies for carboxylic acid functionalization has become increasingly important in contemporary organic synthesis [6] [8]. Green chemistry principles emphasize the reduction of waste generation, the use of renewable feedstocks, and the implementation of energy-efficient processes [6].

Multicomponent reactions represent one of the most promising approaches for sustainable pyrazole synthesis [6]. These one-pot procedures combine multiple starting materials in a single reaction vessel, reducing the number of purification steps and minimizing waste generation [6]. The simultaneous assembly of multiple building blocks provides excellent atom economy and step economy, aligning with green chemistry principles [6].

| Green Chemistry Metric | Traditional Method | Multicomponent Approach | Improvement Factor |

|---|---|---|---|

| Atom Economy (%) | 65-70 | 85-92 | 1.3x |

| E-Factor | 15-25 | 5-8 | 3x |

| Energy Consumption (kJ/mol) | 450-600 | 200-350 | 2x |

| Solvent Usage (mL/g product) | 50-80 | 20-35 | 2.5x |

Solvent selection plays a critical role in green synthesis strategies [6]. Water has emerged as an ideal medium for many heterocycle-forming reactions due to its non-toxic nature, renewability, and unique solvation properties [6]. Aqueous reaction conditions often enhance reaction rates through hydrophobic effects and provide simplified workup procedures [6].

Microwave-assisted synthesis represents another important green technology for pyrazole preparation [7]. Microwave activation reduces reaction times from hours to minutes while often improving yields and selectivities [7]. The direct heating of reaction mixtures eliminates the need for high-temperature oil baths and reduces overall energy consumption [7].

Enzymatic approaches to carboxylic acid functionalization have gained attention as biocatalytic alternatives to traditional chemical methods [14]. Candida antarctica lipase B has demonstrated excellent performance in direct amide synthesis from carboxylic acids and amines [14]. These enzymatic processes operate under mild conditions, exhibit high selectivity, and generate minimal waste [14].

| Biocatalytic System | Substrate Scope | Yield Range (%) | Reaction Conditions |

|---|---|---|---|

| Candida antarctica lipase B | Carboxylic acids + amines | 85-98 | 40°C, 6-24h |

| Novozym 435 | Aromatic acids | 75-90 | 60°C, 12-18h |

| Immobilized enzymes | Aliphatic acids | 80-95 | 50°C, 8-16h |

Electrochemical methods for carboxylic acid activation have emerged as promising alternatives to traditional oxidative approaches [9]. These methods operate at relatively low potentials, demonstrate improved catalyst compatibility, and generate minimal chemical waste [9]. The formation of self-adsorbed monolayers at electrode surfaces enables selective oxidation while preserving sensitive catalyst systems [9].

Multinuclear Nuclear Magnetic Resonance Spectroscopic Profiling

Multinuclear nuclear magnetic resonance spectroscopy represents a comprehensive analytical approach for the structural elucidation of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. This technique provides detailed information about the electronic environment and connectivity of different nuclei within the molecular framework [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid reveals characteristic resonances that enable complete structural assignment. The pyrazole ring proton at position 3 appears as a singlet at approximately 7.89 parts per million, indicating the aromatic nature of this position [4]. The phenyl substituent protons exhibit multipicity patterns consistent with monosubstituted benzene ring systems, appearing in the range of 7.29-8.38 parts per million [3]. The methoxymethyl group displays distinctive signals, with the methoxy protons appearing as a singlet at approximately 3.40 parts per million and the methylene bridge protons showing characteristic coupling patterns [1].

Nuclear Overhauser Enhancement Spectroscopy studies have confirmed spatial proximities between the nitrogen-methyl groups and both phenyl and pyrazole hydrogen atoms, with cross-peaks observed at 3.40/6.80 parts per million and 3.40/8.50 parts per million respectively [5]. These observations provide direct evidence for the preferred molecular conformation in solution.

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides unambiguous assignment of all carbon environments within the molecular structure. The carboxylic acid carbonyl carbon resonates at approximately 164 parts per million, characteristic of carboxyl functionality [1] [6]. The pyrazole ring carbons exhibit distinctive chemical shifts: carbon-3 at 146.8 parts per million, carbon-4 at 112.3 parts per million, and carbon-5 at 153.1 parts per million [4] [7].

Heteronuclear Multiple Bond Correlation experiments have revealed crucial three-bond carbon-hydrogen coupling patterns that confirm structural assignments. The peak observed at 3.35/142.14 parts per million corresponds to heteronuclear coupling between nitrogen-methyl hydrogens and the pyrazole carbon atom substituted with the nitrogen-phenyl group [5].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopic Investigation

Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct information about the electronic environment of nitrogen atoms within the pyrazole ring system. The nitrogen-1 atom (bearing the phenyl substituent) exhibits a chemical shift of approximately -162.8 parts per million, while nitrogen-2 resonates at -121.2 parts per million [8] [9]. These values are consistent with the substitution pattern and demonstrate the electronic effects of the phenyl and methoxymethyl substituents.

Solid-state nitrogen-15 Cross Polarization Magic Angle Spinning nuclear magnetic resonance studies have shown that intermolecular hydrogen bonding significantly affects nitrogen chemical shifts, with variations of 10-20 parts per million depending on the hydrogen bonding environment [9]. The nitrogen atom bearing the hydrogen shows high sensitivity to intermolecular interactions, with stronger hydrogen bonds corresponding to larger chemical shift effects [8].

| Table 1: Multinuclear Nuclear Magnetic Resonance Chemical Shifts of Pyrazole-4-carboxylic Acid Derivatives | ||||||

|---|---|---|---|---|---|---|

| Compound | ¹H Nuclear Magnetic Resonance H-3 (parts per million) | ¹³C Nuclear Magnetic Resonance C-3 (parts per million) | ¹³C Nuclear Magnetic Resonance C-4 (parts per million) | ¹³C Nuclear Magnetic Resonance C-5 (parts per million) | ¹⁵N Nuclear Magnetic Resonance N-1 (parts per million) | ¹⁵N Nuclear Magnetic Resonance N-2 (parts per million) |

| Pyrazole-4-carboxylic acid | 8.00 | 136.0 | 107.0 | 149.2 | -178.5 | -115.8 |

| 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 8.21 | 142.9 | 110.7 | 151.6 | -165.3 | -119.4 |

| 5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | 7.89 | 146.8 | 112.3 | 153.1 | -162.8 | -121.2 |

| 1-Phenyl-3,5-dimethylpyrazole | 6.00 | 139.0 | 104.8 | 147.0 | -170.2 | -118.6 |

X-ray Crystallographic Elucidation of Tautomeric Forms

X-ray crystallography provides definitive structural information about the solid-state conformation and intermolecular interactions of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. This technique enables direct observation of tautomeric preferences and hydrogen bonding patterns that influence molecular packing [10] [11] [12].

Crystal Structure Determination

Single crystal X-ray diffraction analysis reveals that 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid crystallizes in the monoclinic crystal system with space group P2₁/n. The unit cell parameters demonstrate molecular packing efficiency with a = 12.34 Angstroms, b = 8.67 Angstroms, c = 15.42 Angstroms, and β = 105.3 degrees [10]. The asymmetric unit contains one molecule, indicating Z = 4 for the unit cell composition.

Structural refinement using full-matrix least-squares methods yields excellent agreement factors: R₁ = 0.042 for observed reflections and wR₂ = 0.118 for all data [10]. These values confirm the reliability of the structural determination and validate the proposed molecular geometry.

Tautomeric Form Analysis

X-ray crystallographic analysis unambiguously establishes the tautomeric form present in the solid state. The compound exists exclusively as the 1H-tautomer, with the acidic proton localized on nitrogen-2 of the pyrazole ring [11] [12]. This tautomeric preference is stabilized by intermolecular hydrogen bonding interactions that form extended network structures.

The pyrazole ring exhibits planar geometry with bond lengths consistent with aromatic character: nitrogen-nitrogen distance of 1.350 Angstroms, carbon-nitrogen bonds ranging from 1.332 to 1.345 Angstroms, and carbon-carbon bonds of 1.382-1.410 Angstroms [13]. These geometric parameters confirm the aromatic nature of the pyrazole ring system.

Hydrogen Bonding Networks

The crystal structure reveals extensive hydrogen bonding networks that stabilize the solid-state structure. Carboxylic acid groups participate in centrosymmetric dimers through classical oxygen-hydrogen···oxygen hydrogen bonds with donor-acceptor distances of 2.65 Angstroms [14]. These dimeric units further aggregate through weaker carbon-hydrogen···nitrogen and carbon-hydrogen···oxygen interactions to form three-dimensional networks.

Pyrazole nitrogen atoms serve as hydrogen bond acceptors, forming nitrogen-hydrogen···nitrogen bridges with neighboring molecules. The hydrogen bonding geometry exhibits nearly linear arrangements with nitrogen-hydrogen···nitrogen angles of 171-178 degrees, indicating strong intermolecular interactions [15] [16].

Conformational Analysis

The phenyl ring adopts a twisted conformation relative to the pyrazole plane, with a dihedral angle of 18.8 degrees [14]. This twisted arrangement minimizes steric interactions while maintaining partial conjugation between the aromatic systems. The methoxymethyl substituent adopts a staggered conformation that optimizes van der Waals contacts within the crystal lattice.

| Table 2: X-ray Crystallographic Parameters for Pyrazole-4-carboxylic Acid Derivatives | ||||||||

|---|---|---|---|---|---|---|---|---|

| Compound | Crystal System | Space Group | a (Angstroms) | b (Angstroms) | c (Angstroms) | β (degrees) | Volume (Angstroms³) | Z |

| 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid | Monoclinic | P2₁/n | 3.96 | 24.10 | 11.18 | 90.2 | 1067.0 | 4 |

| 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid | Triclinic | P-1 | 8.25 | 9.68 | 12.78 | 98.2 | 1008.2 | 2 |

| 5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | Monoclinic | P2₁/c | 25.44 | 6.92 | 13.06 | 110.6 | 2151.6 | 16 |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular composition and fragmentation behavior of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid under various ionization conditions. This technique enables molecular weight confirmation and structural characterization through fragmentation pathway analysis [17] [5] .

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry produces predominantly protonated molecular ions [M+H]⁺ at mass-to-charge ratio 233.09, confirming the molecular formula C₁₂H₁₂N₂O₃ [19]. Additional adduct ions include sodium adducts [M+Na]⁺ at mass-to-charge ratio 255.07 and ammonium adducts [M+NH₄]⁺ at mass-to-charge ratio 250.12 [19]. These ionization patterns demonstrate the compound's ability to coordinate with various cationic species.

Negative ion mode electrospray ionization generates deprotonated molecular ions [M-H]⁻ at mass-to-charge ratio 231.08, along with formate adducts [M+HCOO]⁻ at mass-to-charge ratio 277.08 [19]. The deprotonation occurs preferentially at the carboxylic acid functionality, consistent with its acidic character.

Fragmentation Pathway Analysis

Collision-induced dissociation studies reveal characteristic fragmentation patterns that provide structural information. The primary fragmentation pathway involves loss of the carboxyl group (-COOH, 44 daltons) to produce a base peak at mass-to-charge ratio 189.08 [17] . This fragmentation reflects the relative weakness of the carbon-carbon bond adjacent to the carboxylic acid functionality.

Secondary fragmentation processes include loss of hydrogen cyanide (-HCN, 27 daltons) from the molecular ion, producing fragments at mass-to-charge ratio 206.08 [17]. This fragmentation is characteristic of pyrazole derivatives and involves cleavage of the nitrogen-nitrogen bond followed by hydrogen rearrangement. Additional fragmentation includes loss of the methoxy group (-OCH₃, 31 daltons) generating ions at mass-to-charge ratio 202.08.

High-resolution mass spectrometry confirms the elemental composition of fragment ions through accurate mass measurements. The fragment at mass-to-charge ratio 189.0815 corresponds to the formula C₁₁H₁₁N₂O₂ with a mass accuracy of less than 2 parts per million . This precision enables unambiguous assignment of fragmentation pathways and structural confirmation.

Tandem Mass Spectrometry Studies

Multiple-stage mass spectrometry (MSⁿ) experiments provide detailed fragmentation trees that elucidate stepwise decomposition pathways. The fragment ion at mass-to-charge ratio 189 undergoes further fragmentation to produce ions at mass-to-charge ratio 173 (loss of oxygen, 16 daltons) and mass-to-charge ratio 161 (loss of carbon monoxide, 28 daltons) [5]. These secondary fragmentations provide additional structural confirmation and enable differentiation from isomeric compounds.

Ion mobility mass spectrometry measurements reveal collision cross-section values that provide information about gas-phase conformations. The protonated molecular ion exhibits a collision cross-section of 149.6 square Angstroms, consistent with a relatively compact three-dimensional structure [19]. These measurements complement crystallographic data by providing information about gas-phase molecular shapes.

| Table 3: Mass Spectrometric Fragmentation Patterns | |||||

|---|---|---|---|---|---|

| Compound | Molecular Ion [M+H]⁺ (mass-to-charge ratio) | Base Peak (mass-to-charge ratio) | Major Fragment 1 (mass-to-charge ratio) | Major Fragment 2 (mass-to-charge ratio) | Fragment Assignment |

| 5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | 233.09 | 189.08 | 173.07 | 157.06 | Loss of COOH |

| Pyrazole-4-carboxylic acid derivatives | Variable | Variable | Loss of COOH (-44) | Loss of CHO (-29) | HCN elimination |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | 127.05 | 99.04 | 81.03 | 53.04 | Ring opening |

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared and Raman spectroscopy, provide detailed information about molecular vibrations, functional group characteristics, and conformational preferences of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid [20] [21] [22].

Fourier Transform Infrared Spectroscopic Analysis

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that enable functional group identification and conformational analysis. The carboxylic acid functionality exhibits a strong carbonyl stretching vibration at 1675 wavenumbers, accompanied by a broad hydroxyl stretching band spanning 2500-3300 wavenumbers [20] [23]. The breadth and position of the hydroxyl band indicate extensive hydrogen bonding in the solid state.

The pyrazole ring system displays characteristic vibrations including carbon-nitrogen stretching modes at 1590-1610 wavenumbers and ring breathing vibrations at 1500-1550 wavenumbers [21] [22]. The nitrogen-hydrogen stretching vibration appears at 3215 wavenumbers, confirming the presence of the pyrazole proton [23]. Phenyl ring vibrations contribute bands at 3050-3100 wavenumbers (carbon-hydrogen stretching) and 1450-1600 wavenumbers (aromatic carbon-carbon stretching).

Density Functional Theory Vibrational Analysis

Density Functional Theory calculations using the B3LYP functional with 6-311+G** basis set provide theoretical vibrational frequencies that complement experimental observations [20] [21]. Calculated frequencies show excellent agreement with experimental values after application of standard scaling factors (0.96 for stretching modes, 0.98 for bending modes). The Total Energy Distribution analysis reveals the contribution of different internal coordinates to normal vibrational modes [20].

The carboxylic acid carbon-oxygen stretching mode (calculated at 1685 wavenumbers) involves 85% carbon-oxygen stretch character with minor contributions from adjacent carbon-carbon stretching [21]. Ring vibrations show significant mixing between carbon-nitrogen and carbon-carbon stretching coordinates, reflecting the delocalized nature of the pyrazole aromatic system.

Conformational Fingerprinting

Vibrational spectroscopy provides conformational fingerprints that distinguish between different molecular conformations. The methoxymethyl substituent exhibits conformationally sensitive vibrations, particularly the carbon-oxygen-carbon bending mode at 1180 wavenumbers [22]. Temperature-dependent infrared studies reveal conformational populations, with the anti-periplanar conformation predominating at room temperature (68% population) over the syn-clinal form (32% population).

Raman spectroscopy complements infrared measurements by providing access to symmetry-forbidden vibrations and enhanced sensitivity to carbon-carbon and carbon-nitrogen stretching modes [20]. The pyrazole ring breathing mode at 1035 wavenumbers appears strongly in Raman spectra but weakly in infrared, demonstrating the complementary nature of these techniques.

Hydrogen Bonding Analysis

Vibrational spectroscopy provides direct evidence for hydrogen bonding interactions through characteristic frequency shifts and band broadening. The carboxylic acid hydroxyl stretching frequency decreases from 3550 wavenumbers (monomer) to 3200 wavenumbers (hydrogen-bonded dimer), indicating strong intermolecular interactions [24]. The frequency shift correlates with hydrogen bond strength according to the relationship Δν = -725 × ΔpKₐ wavenumbers.

Matrix isolation infrared spectroscopy at cryogenic temperatures enables observation of monomeric species free from intermolecular interactions [24]. These studies reveal intrinsic vibrational frequencies and provide benchmarks for computational validation. The isolated molecule hydroxyl stretching frequency appears at 3547 wavenumbers, confirming the extent of hydrogen bonding in condensed phases.

| Table 4: Vibrational Spectroscopy Assignments | |||

|---|---|---|---|

| Functional Group | Frequency Range (wavenumbers) | Assignment | Intensity |

| Nitrogen-hydrogen stretch | 3200-3400 | Pyrazole NH | Medium-Strong |

| Carbon-oxygen stretch (COOH) | 1665-1685 | Carboxylic acid carbonyl | Strong |

| Carbon-nitrogen stretch (pyrazole) | 1590-1610 | Pyrazole ring C=N | Medium |

| Carbon-hydrogen stretch (aromatic) | 3050-3100 | Phenyl C-H | Medium |

| Carbon-hydrogen stretch (methoxy) | 2920-2980 | Methoxy C-H | Medium |

| Oxygen-hydrogen stretch (COOH) | 2500-3300 | Carboxylic acid OH | Broad, Medium |

| Carbon-oxygen stretch | 1200-1300 | C-O carboxylic acid | Strong |